N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine
Description
N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is a pteridine derivative characterized by a 4-chlorophenyl group at the N4 position and a furan-2-ylmethyl substituent at the N2 position. Its molecular formula is C22H23ClN6O2, with a molecular weight of 438.92 g/mol .
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(furan-2-ylmethyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O/c18-11-3-5-12(6-4-11)22-16-14-15(20-8-7-19-14)23-17(24-16)21-10-13-2-1-9-25-13/h1-9H,10H2,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTIPYPWFPQGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable pteridine derivative reacts with a 4-chlorophenyl halide.
Attachment of the furan-2-ylmethyl group: This can be accomplished through a coupling reaction, such as the Suzuki-Miyaura coupling, where a furan-2-ylmethyl boronic acid or ester reacts with a pteridine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro groups on the pteridine core can be reduced to amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino-substituted pteridine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- The furan-2-ylmethyl substituent at N2 introduces an oxygen-containing heterocycle, which may enhance solubility or modulate electronic properties compared to bulkier groups like 2-phenylethyl or benzodioxolylmethyl .
Pyrimidine Derivatives with Anti-Alzheimer's Activity
Pyrimidine derivatives with analogous N4-aryl and N2-alkyl/heterocyclic substitutions have shown promise in Alzheimer’s disease (AD) research:
Key Comparisons :
- SP-2 demonstrated anti-acetylcholinesterase activity and favorable CNS penetration due to its piperidine moiety, a feature absent in the target pteridine compound.
- Molecular docking studies for SP-2 revealed interactions with acetylcholinesterase’s catalytic triad (e.g., π-alkyl bonds with Trp86), implying that the target compound’s furan group might engage similar residues if tested .
Aurora Kinase Inhibitors and Other Heterocyclic Compounds
Pyrimidine and triazine derivatives with N4/N2 substitutions have been explored as kinase inhibitors:
Key Insights :
- Carboxy groups in pyrimidine derivatives (e.g., 3b–3e) improved solubility and kinase binding affinity, whereas the target compound’s furan group may offer similar polarity advantages .
- The morpholino group in triazine derivatives enhances water solubility, a property that could be replicated in pteridines by introducing polar substituents like furan .
Data Tables
Table 1: Structural and Molecular Comparison
Discussion of Research Findings
- Structural Activity Relationships (SAR) :
- The 4-chlorophenyl group at N4 is a conserved feature in both active (e.g., SP-2) and inactive analogues, suggesting its role in target binding.
- N2 substituents significantly influence bioactivity: Piperidine (SP-2) confers CNS penetration, while furan (target) may balance lipophilicity and polarity for optimal ADME properties .
- Gaps in Knowledge: No toxicity or efficacy data exist for the target compound.
Biological Activity
N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine class. Pteridines are heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pteridine core with a chlorophenyl group at the N4 position and a furan-2-ylmethyl group at the N2 position. Its structural formula can be represented as follows:
This structure contributes to its unique chemical properties and biological activities.
This compound primarily acts as an enzyme inhibitor. It is hypothesized to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. By blocking DHFR, this compound disrupts the production of tetrahydrofolate, leading to impaired cell proliferation and potential anticancer effects .
Anticancer Activity
Research indicates that compounds within the pteridine class exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound inhibit various cancer cell lines through multiple mechanisms:
- Cell Proliferation Inhibition : Compounds have been evaluated using the sulforhodamine B (SRB) assay against several cancer cell lines, including lung (A549), colon (HCT116), and breast (MDA-MB-231) cancer cells. Results indicated that certain derivatives demonstrated potent antiproliferative activity in the nanomolar range .
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as TRKA and DYRK1A/1B. These kinases are often overexpressed in cancer cells, making them attractive targets for therapeutic intervention .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Pteridines are known to exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of folate metabolism in microbial cells, similar to its action in cancer cells.
Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Study 1 | Potent inhibition of TRKA and DYRK1A/1B | A549, HCT116 |
| Study 2 | Antimicrobial efficacy against E. coli | E. coli |
| Study 3 | Significant antiproliferative activity | MDA-MB-231, SK-HEP-1 |
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated a series of pteridine derivatives for their anticancer properties using a panel of six cancer cell lines. The results indicated that compounds with furan substituents exhibited enhanced potency compared to other structural analogs .
- Case Study on Enzyme Inhibition : Another investigation focused on the enzyme inhibition profile of pteridine derivatives against DHFR. The study revealed that specific substitutions at the pteridine core significantly affected binding affinity and inhibitory potency.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenated pyrimidine/pteridine precursors and nucleophilic aromatic substitution. Key steps include:
- Step 1 : Reacting 2,4-dichloropteridine with 4-chloroaniline under acidic conditions (e.g., HCl) at elevated temperatures (160°C) to introduce the 4-chlorophenyl group .
- Step 2 : Substituting the remaining chlorine atom with furfurylamine (or pre-functionalized furan derivatives) in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Optimization : Use HPLC to monitor intermediates (purity >95%) and adjust reaction time/temperature to minimize side products (e.g., di-substituted byproducts) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons for chlorophenyl at δ 7.2–7.5 ppm, furan methylene protons at δ 4.5–5.0 ppm) .
- LC-MS/HRMS : Verify molecular weight (calc. ~340–350 g/mol) and detect impurities (e.g., unreacted starting materials) .
- HPLC : Use C18 columns with acetonitrile/water gradients to achieve baseline separation (retention time ~8–12 min) .
Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (typical stock solution: 10 mM) and aqueous buffers (pH 7.4). Poor water solubility may require formulation with cyclodextrins or surfactants .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of the furan group) .
Advanced Research Questions
Q. How does the substitution pattern (chlorophenyl vs. fluorophenyl, furan vs. morpholine) influence biological activity in kinase inhibition assays?
- Methodological Answer :
- Comparative SAR : Replace the 4-chlorophenyl group with fluorophenyl (see ) or morpholine ( ) and test against kinase panels (e.g., Aurora kinases, PAK4).
- Data Analysis : Use IC50 shifts (e.g., chlorophenyl derivatives show 10–100x higher potency than fluorophenyl in Aurora kinase assays due to enhanced hydrophobic interactions) .
- Contradictions : Note that bulky substituents (e.g., trifluoromethyl) may reduce cellular permeability despite improved target binding .
Q. What experimental strategies resolve discrepancies between in vitro potency and cellular efficacy?
- Methodological Answer :
- Permeability Assays : Use Caco-2 monolayers or PAMPA to assess passive diffusion. Low permeability may require prodrug strategies (e.g., esterification of polar groups) .
- Off-Target Profiling : Screen against >100 kinases (DiscoverX panel) to identify polypharmacology. For example, furan-containing analogs may inhibit PAK4 and FLT3 simultaneously .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify CYP-mediated degradation (e.g., furan oxidation) .
Q. How can computational modeling guide the optimization of this compound for selective kinase inhibition?
- Methodological Answer :
- Docking Studies : Use crystal structures (e.g., PDB: 4L7U for Aurora kinases) to model chlorophenyl-furan interactions in the ATP-binding pocket.
- MD Simulations : Analyze binding stability over 100 ns trajectories; prioritize derivatives with lower RMSD (<2 Å) .
- Free Energy Calculations : Predict ΔG changes for substitutions (e.g., methyl vs. methoxy groups) using MM/GBSA .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines (e.g., A549 vs. MCF7)?
- Methodological Answer :
- Context Dependency : Profile cell lines for target kinase expression (e.g., PAK4 overexpression in A549 vs. low levels in MCF7) .
- Pathway Analysis : Use RNA-seq or phospho-proteomics to identify compensatory pathways (e.g., ERK activation in resistant lines) .
- Dose-Response Refinement : Test multiple concentrations (1 nM–100 µM) and use nonlinear regression (Hill slopes >1 suggest cooperative binding) .
Tables for Key Data
| Property | Value/Observation | Reference |
|---|---|---|
| Molecular Weight | ~345–350 g/mol | |
| HPLC Purity | >98% (C18, 254 nm) | |
| Kinase IC50 (Aurora A) | 14–50 nM (chlorophenyl analog) | |
| Aqueous Solubility | <10 µM (pH 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
